![molecular formula C12H12F3NO4S B2631484 N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide CAS No. 2094871-06-2](/img/structure/B2631484.png)
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to selectively block certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. In
科学的研究の応用
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has been used extensively in scientific research to study the role of ion channels in various physiological processes. Specifically, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has been used to study the role of the GABAA receptor, which is an important target for drugs used to treat anxiety and other neurological disorders. N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has also been used to study the role of other ion channels, including the TRPV1 and TRPV4 channels, which are involved in pain sensation and inflammation.
作用機序
N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide acts as a selective blocker of certain types of ion channels, including the GABAA receptor, TRPV1, and TRPV4 channels. By blocking these channels, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can inhibit the activity of neurons and other cells that rely on these channels for their function. This makes N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide a valuable tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide depend on the specific ion channels that it blocks. For example, blocking the GABAA receptor can lead to increased anxiety and seizures, while blocking the TRPV1 channel can reduce pain sensation and inflammation. N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects in animal models of inflammatory disease.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is its ability to selectively block certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes. However, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide also has some limitations. For example, it can be difficult to control the concentration of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide in experiments, which can lead to inconsistent results. Additionally, N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide can be toxic at high concentrations, which can limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research involving N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide. One area of interest is the role of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide in the treatment of neurological disorders such as anxiety and epilepsy. Another area of interest is the use of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide as a tool for studying the role of ion channels in cancer and other diseases. Additionally, there is potential for the development of new drugs based on N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide that could have therapeutic benefits for a wide range of conditions.
合成法
The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide involves a series of chemical reactions that begin with the reaction of 4-trifluoromethanesulfonylphenol with ethylene oxide to form 2-(4-trifluoromethanesulfonylphenoxy)ethanol. This intermediate is then reacted with prop-2-enoyl chloride to produce N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide. The synthesis of N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-2-11(17)16-7-8-20-9-3-5-10(6-4-9)21(18,19)12(13,14)15/h2-6H,1,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJDIUDLCRSUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)


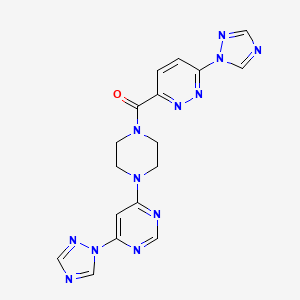
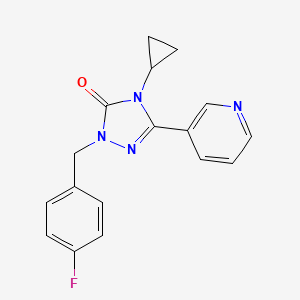
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)
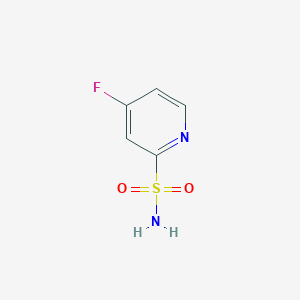
![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)
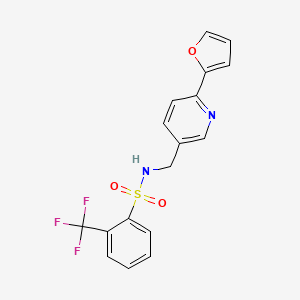
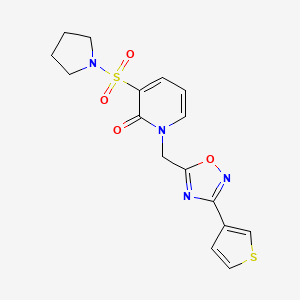
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)